A Comprehensive Technical Guide on the Discovery and Isolation of 2',3'-Dehydrosalannol from Azadirachta indica
A Comprehensive Technical Guide on the Discovery and Isolation of 2',3'-Dehydrosalannol from Azadirachta indica
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth overview of 2',3'-dehydrosalannol (B2390548), a significant tetranortriterpenoid derived from the neem tree, Azadirachta indica. The document details its discovery, physicochemical properties, and comprehensive protocols for its extraction and isolation. Furthermore, it explores the compound's notable anticancer activities, including its impact on signaling pathways, providing a valuable resource for professionals in natural product chemistry, pharmacology, and drug discovery.
2',3'-Dehydrosalannol is a member of the limonoid class of complex secondary metabolites found in various parts of the neem tree, a plant native to the Indian subcontinent.[1] This compound has attracted scientific attention for its potential therapeutic applications, particularly its antifeedant and anticancer properties.[2][]
Physicochemical Properties of 2',3'-Dehydrosalannol
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₂O₈ | [5][6] |
| Molecular Weight | 554.7 g/mol | [5][6] |
| CAS Number | 97411-50-2 | [7] |
| Appearance | White crystalline solid | [5] |
| Solubility | Soluble in methanol (B129727), ethanol, acetonitrile (B52724), ethyl acetate (B1210297), chloroform, DMSO, and acetone. | [2][5][8] |
Extraction and Isolation Methodologies
The isolation of 2',3'-dehydrosalannol from Azadirachta indica is a multi-step process that begins with the collection of plant material and culminates in the purification of the final compound. The general workflow involves extraction, partitioning, and chromatographic separation.[9]
1. Plant Material Preparation: The process starts with the collection of fresh, healthy leaves or seeds from the neem tree.[10][11] The plant material is thoroughly washed to remove debris and then air-dried in a shaded, well-ventilated area until brittle.[10] The dried material is then ground into a coarse or fine powder to maximize the surface area for efficient solvent extraction.[9][10]
2. Extraction: Soxhlet extraction is a commonly employed method for its efficiency.[10] The powdered plant material is placed in a Soxhlet apparatus and extracted with a polar solvent such as methanol or ethanol.[9][10] This process is typically carried out for 8-12 hours.[10] The resulting crude extract is a dark, viscous semi-solid.[10]
3. Initial Purification by Liquid-Liquid Partitioning: The crude methanolic or ethanolic extract contains a complex mixture of compounds, including pigments like chlorophyll (B73375) that can interfere with subsequent chromatographic steps.[8] To remove these non-polar impurities, the crude extract is subjected to liquid-liquid partitioning.[8][10] The extract is typically partitioned between ethyl acetate and water or aqueous methanol and hexane.[8][10] The limonoids, including 2',3'-dehydrosalannol, will preferentially remain in the more polar ethyl acetate or aqueous methanol layer.[1][8] This step is often repeated to ensure the complete removal of non-polar contaminants.[10]
4. Chromatographic Separation: Further purification is achieved through column chromatography.[10] The triterpenoid-enriched fraction is adsorbed onto silica (B1680970) gel and loaded onto a column packed with silica gel.[10] The column is then eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity and gradually increasing it.[10] Fractions are collected and monitored by Thin Layer Chromatography (TLC).[1] Those with similar TLC profiles are pooled together.[1] For achieving high purity (>98%), preparative High-Performance Liquid Chromatography (HPLC) is often the final step.[9][10] A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile and water.[9]
Quantitative Data on Extraction
Specific yield data for pure 2',3'-dehydrosalannol is not extensively reported in the literature. However, information on the concentration in crude extracts and yields of various fractions provides valuable context for the isolation process.
| Parameter | Value | Reference |
| Starting Material | Uncrushed green leaves of Azadirachta indica | [10] |
| Concentration in Methanolic Extract | 531.94 mg/100 g of extract | [10] |
| Yield of Total Methanolic Extract from Leaves | 8.08% | [1] |
| Fraction Yields from Methanolic Extract | n-hexane: 13.86%, ethyl acetate: 6.84%, 1-butanol: 16.58%, methanol-water: 48.68% | [1] |
| Purity of Final Compound (achievable) | >98% (with preparative chromatography) | [10] |
Note: 2',3'-Dehydrosalannol is expected to be present in the ethyl acetate fraction due to its triterpenoid (B12794562) nature.[1]
Experimental Protocols
The following are detailed protocols for the key stages of 2',3'-dehydrosalannol isolation, compiled from established methods for limonoid extraction from Azadirachta indica.
Preparation of Plant Material
-
Collection: Collect fresh, healthy leaves from Azadirachta indica trees.
-
Washing: Thoroughly wash the leaves with tap water to remove any dirt and debris.[10]
-
Drying: Air-dry the leaves in a shaded and well-ventilated area for 7-10 days, or until they are brittle.[10]
-
Grinding: Grind the dried leaves into a coarse powder using a mechanical grinder.[10]
Soxhlet Extraction
-
Place 500 g of the powdered neem leaves into a large cellulose (B213188) thimble.[10]
-
Insert the thimble into a Soxhlet extractor.[10]
-
Add 2.5 L of methanol to the round-bottom flask.[10]
-
Carry out the extraction for 8-12 hours at the boiling point of methanol.[10]
-
After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, viscous semi-solid crude extract.[10]
Liquid-Liquid Partitioning
-
Dissolve the crude methanolic extract in a minimal amount of methanol.
-
Partition the dissolved extract between ethyl acetate and water (1:1 v/v) in a separatory funnel.[10]
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer.[10]
-
Repeat the partitioning of the aqueous layer with ethyl acetate two more times.[10]
-
Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.[10]
-
Filter and concentrate the dried ethyl acetate fraction using a rotary evaporator to yield the triterpenoid-enriched fraction.[10]
Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack a glass column.[10]
-
Sample Loading: Adsorb the triterpenoid-enriched fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.[10]
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the percentage of ethyl acetate.[10]
-
Fraction Analysis: Collect fractions of a consistent volume and monitor them using TLC.[10]
-
Pooling: Pool the fractions that show similar TLC profiles.
Purity Assessment by HPLC
-
Instrumentation: Use an HPLC system with a C18 reversed-phase column and a UV detector.[9]
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water.[9]
-
Analysis: Inject the purified fraction to assess its purity based on the peak area percentage in the chromatogram.[9] For structural confirmation, techniques like LC-MS and NMR spectroscopy are essential.[9]
Visualizations
Workflow and Signaling Pathway Diagrams
Biological Activity and Signaling Pathway
2',3'-Dehydrosalannol has demonstrated significant anticancer activity, particularly against triple-negative breast cancer (TNBC) cells.[1][2] Research has shown that it inhibits the growth of TNBC cells and induces apoptosis.[1][2] The molecular mechanism underlying this anticancer effect involves the inhibition of cathepsin-mediated pro-survival signaling.[1][5] This leads to a cascade of downstream effects, including the downregulation of phosphorylated protein kinase B (pAKT), B-cell lymphoma 2 (Bcl-2), and cyclin D1.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. 2',3'-Dehydrosalannol | CAS:97411-50-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2',3'-Dehydrosalannol | C32H42O8 | CID 91886694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Limonoids from seeds of Azadirachta indica A. Juss. and their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
